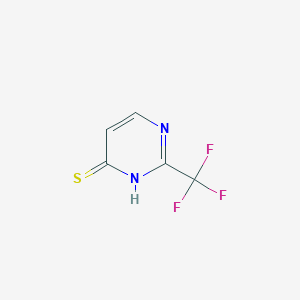

2-(Trifluoromethyl)pyrimidine-4(3H)-thione

Vue d'ensemble

Description

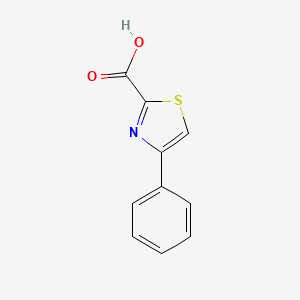

2-(Trifluoromethyl)pyrimidine-4(3H)-thione is a chemical compound that belongs to the family of pyrimidines, characterized by the presence of a trifluoromethyl group and a thione moiety. Pyrimidines are heterocyclic aromatic compounds with a structure that includes a six-membered ring with two nitrogen atoms at positions 1 and 3. The trifluoromethyl group is a common substituent in medicinal chemistry due to its lipophilic nature and ability to modulate the biological activity of molecules .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions, as seen in the preparation of various thieno[2,3-d]pyrimidines from amino-thiophene carboxylic acid esters and their carbonitrile analogs . Additionally, the synthesis of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives has been achieved through nucleophilic substitution reactions starting from specific amines and trifluoroacetic acid . The synthesis of 2-(trifluoromethyl)pyrimidine-4(3H)-thione derivatives can be expected to follow similar synthetic routes involving cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For instance, the crystal structure of a dimethylthallium pyrimidine-2-thionato complex with a 4-trifluoromethylpyrimidine-2-thione ligand shows a polymeric chain structure with intermolecular C-H⋯π interactions . Similarly, the crystal structure of a 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivative reveals a tetragonal system with specific space group parameters, indicating the influence of the trifluoromethyl group on the molecular conformation .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, including interactions with molecular iodine to form n-σ* complexes, as observed with 5-trifluoromethyl-pyridine-2-thione . These interactions can lead to the formation of new compounds with distinct structural features, such as iodonium cations and triiodide anions linked by hydrogen bonds. The reactivity of pyrimidine derivatives can be exploited in the design of sensors and other functional materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethyl)pyrimidine-4(3H)-thione derivatives are influenced by the presence of the trifluoromethyl group and the thione moiety. These groups can affect the molecule's optical properties, as seen in the distinct absorption and emission wavelengths of related pyrimidine derivatives with a D-π-A system . The electron-withdrawing nature of the trifluoromethyl group can also impact the compound's reactivity and biological activity, as evidenced by the antitumor activities of certain enantiomeric derivatives .

Applications De Recherche Scientifique

1. Spectroscopic and Structural Interactions

The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine was studied, highlighting its behavior in spectroscopic and structural characterization. This study shed light on the formation of a complex with molecular iodine, showcasing the potential of such compounds in detailed molecular structure analyses (Chernov'yants et al., 2011).

2. Structural Characterization of Metal Complexes

Research into diorganotin(IV) and diphenyllead(IV) complexes with pyrimidine-2-thionate derivatives such as 4-(trifluoromethyl)pyrimidine-2-thione has expanded our understanding of their structural properties. This work, involving various spectroscopic techniques and X-ray diffraction, has contributed to the characterization of these complexes, offering insights into their potential applications in chemistry and materials science (Rodríguez et al., 2007).

Synthesis and Chemical Reactions

1. Synthesis of Analogues and Derivatives

The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid from 4-(Trifluoromethyl)pyrimidin-2(1H)-ones was explored, leading to the creation of new compounds and derivatives. This work not only expanded the range of trifluoromethylated compounds but also provided insights into their structural and interaction properties (Sukach et al., 2015).

Biological Applications and Material Science

1. Antimicrobial and Structural Insights

The synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones was studied, and their antimicrobial activities were evaluated. These compounds provide a basis for further research into antimicrobial agents and contribute to our understanding of the structural and functional aspects of such heterocyclic compounds (Gomha et al., 2018).

2. Development of Synthetic Building Blocks

The trifluoromethoxylated pyridines and pyrimidines were identified as valuable building blocks in medicinal, agrochemical, and materials science research. This research paves the way for the development of new drugs, agrochemicals, and materials, expanding the applications and understanding of these compounds in various fields (Feng et al., 2016).

Propriétés

IUPAC Name |

2-(trifluoromethyl)-1H-pyrimidine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2S/c6-5(7,8)4-9-2-1-3(11)10-4/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJYENIYCBTUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398282 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)pyrimidine-4(3H)-thione | |

CAS RN |

672-43-5 | |

| Record name | 2-(Trifluoromethyl)-4(3H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC54426 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Trifluoromethyl)pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Imidazo[4,5-B]pyridin-7-amine](/img/structure/B1308213.png)

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)